molecular formula C9H9N B1677351 3-Methylbenzyl cyanide CAS No. 2947-60-6

3-Methylbenzyl cyanide

Cat. No.: B1677351
CAS No.: 2947-60-6
M. Wt: 131.17 g/mol
InChI Key: WOJADIOTNFDWNQ-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis Research

In the broad field of organic synthesis, 3-Methylbenzyl cyanide is primarily valued as an intermediate. smolecule.comchemimpex.com Its chemical structure allows it to be a precursor for a variety of more complex molecules. Researchers utilize it in the development of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The reactivity of both the nitrile group and the "active methylene (B1212753) unit" (the -CH2- group adjacent to the cyano group and the benzene (B151609) ring) allows for the formation of new carbon-carbon bonds, a fundamental process in building molecular complexity. wikipedia.org

The synthesis of this compound itself can be achieved through methods such as the reaction of 3-methylbenzyl chloride with a cyanide source. google.comgoogle.com Once formed, it can undergo various transformations. For instance, like other benzyl (B1604629) cyanides, it can be used to create derivatives such as phenylmalonates, which are important intermediates for certain synthetic drugs. google.com Its application extends to the creation of materials with specific properties, highlighting its role in materials science research. chemimpex.com

Significance of the Nitrile Functional Group in Organic Chemistry

The chemical behavior of this compound is dominated by its nitrile functional group, –C≡N. fiveable.menumberanalytics.com This group is a cornerstone of organic chemistry due to its unique structure and reactivity. fiveable.me

Structure and Properties: The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry. fiveable.meebsco.com The high electronegativity of nitrogen withdraws electron density from the carbon, making the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.me This polarity also results in nitrile compounds having higher boiling points compared to alkanes of similar molecular weight due to dipole-dipole interactions. numberanalytics.com

Reactivity and Versatility: Nitriles are prized for their ability to be converted into a wide array of other functional groups, making them valuable synthetic intermediates. numberanalytics.comwikipedia.org Key reactions include:

Hydrolysis: Nitriles can be hydrolyzed in acidic or basic conditions to first form an amide and subsequently a carboxylic acid. ebsco.com In the case of this compound, this reaction yields 3-methylphenylacetic acid. smolecule.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH2NH2) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. fiveable.mewikipedia.org This provides a crucial pathway to synthesizing amines.

Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones after a hydrolysis work-up, offering a method for carbon-carbon bond formation. fiveable.me

This versatility makes the nitrile group an essential tool for chemists to lengthen carbon chains and introduce nitrogen-containing functionalities into a molecule. ebsco.comteachy.app

Historical Perspectives on Benzyl Cyanide Derivatives Research

Research into this compound is part of a long history of studying benzyl cyanide and its derivatives. Benzyl cyanide was first identified in the mid-19th century, with early research laying the foundation for understanding its properties and reactivity. justdial.com These initial studies quickly established benzyl cyanide as a pivotal building block for synthesizing more complex organic molecules. justdial.com

Throughout the late 19th and early 20th centuries, chemists extensively explored the reactions of benzyl cyanide, recognizing its utility in forming other compounds. justdial.com By the 20th century, its derivatives became indispensable intermediates in various industries, most notably for producing pharmaceuticals. wikipedia.orgjustdial.com Standard procedures for preparing benzyl cyanide, often involving the reaction of benzyl chloride with sodium cyanide, were well-established by the early 1920s and serve as a template for synthesizing substituted derivatives like this compound. google.com The continued study of these derivatives is driven by the quest for new molecules with specific biological or material properties, such as fungicides, fragrances, and antibiotics. wikipedia.org

Emerging Research Interests in this compound

Current and emerging research continues to find new applications for this compound, driven by its utility as a versatile chemical intermediate. chemimpex.com While it remains a key component in the synthesis of established products, there is growing interest in its potential for creating novel compounds. smolecule.com

Research areas include:

Pharmaceuticals: The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, with a focus on streamlining development processes and achieving high yields. chemimpex.com

Agrochemicals: It is used as a building block in the development of new agrochemicals. chemimpex.com

Material Science: this compound is finding applications in the development of polymers and resins, contributing to the creation of materials with enhanced durability and performance. chemimpex.com

Market analysis reports indicate a continued and growing interest in the global market for this compound, suggesting that research and development into its applications and synthesis technologies will remain an active field. prof-research.com This includes developing more efficient and environmentally friendly synthesis methods, often referred to as "green chemistry," to meet industrial demand. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2947-60-6 sigmaaldrich.comnist.gov
Molecular Formula C₉H₉N sigmaaldrich.comnist.gov
Molecular Weight 131.17 g/mol sigmaaldrich.comnist.gov
Boiling Point 240-241 °C sigmaaldrich.comsigmaaldrich.com
Density 1.002 g/mL at 25 °C sigmaaldrich.comscientificlabs.com
Refractive Index n20/D 1.52 sigmaaldrich.comscientificlabs.com
Synonyms 3-Methylphenylacetonitrile, m-Tolylacetonitrile sigmaaldrich.comnist.gov

| InChIKey | WOJADIOTNFDWNQ-UHFFFAOYSA-N | sigmaaldrich.comnist.gov |

Table 2: Key Synthetic Transformations of the Nitrile Group

Reaction Reagents Product Functional Group Source(s)
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid ebsco.comwikipedia.org
Reduction 1. LiAlH₄, 2. H₂O or H₂, metal catalyst Primary Amine fiveable.mewikipedia.org
Stephen Reaction 1. SnCl₂, HCl, 2. H₃O⁺ Aldehyde wikipedia.org

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone | fiveable.me |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)acetonitrile
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InChI

InChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOJADIOTNFDWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9N
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DSSTOX Substance ID

DTXSID30183673
Record name m-Methylphenylacetonitrile
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Molecular Weight

131.17 g/mol
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CAS No.

2947-60-6
Record name (3-Methylphenyl)acetonitrile
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Record name 3-Methylbenzeneacetonitrile
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Record name m-Methylphenylacetonitrile
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Synthetic Methodologies and Mechanistic Elucidation

Classical Synthesis Approaches

Classical methods remain fundamental to the synthesis of arylacetonitriles, including 3-Methylbenzyl cyanide. These approaches, primarily the alkylation of cyanide precursors and the reaction of benzyl (B1604629) halides with cyanide salts, are valued for their reliability and scalability.

The alkylation of benzyl cyanide derivatives occurs at the α-carbon (the carbon adjacent to the cyano group and the phenyl ring). This position is acidic due to the electron-withdrawing effects of both the nitrile group and the aromatic ring, allowing for deprotonation by a strong base to form a stable carbanion. This carbanion then acts as a nucleophile, attacking an alkylating agent. It is important to note that this method, when applied to benzyl cyanide itself, results in substitution at the α-carbon, not on the aromatic ring, yielding compounds like α-methylbenzyl cyanide rather than this compound.

The reaction of benzyl cyanide with methyl iodide in the presence of a strong base is a classic example of α-alkylation. Strong bases such as sodium hydride, sodium amide, or sodium alkoxides are typically required to generate the necessary benzyl cyanide anion. google.com The resulting nucleophile then attacks the methyl iodide in a standard SN2 reaction.

The general mechanism proceeds as follows:

Deprotonation: A strong base removes a proton from the α-carbon of benzyl cyanide, creating a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the new carbon-carbon bond.

While effective for α-alkylation, this process can be complicated by over-alkylation, where a second methyl group is added to the α-carbon, and side reactions like the formation of ether products. google.com

Various alkylating agents can be employed for the α-alkylation of benzyl cyanide, each with distinct reactivities and potential drawbacks. The choice of agent depends on factors such as desired reactivity, cost, and reaction conditions. Alkylating agents are compounds that can transfer an alkyl group to a nucleophile. oncohemakey.comnih.govresearchgate.net

Alkylating AgentGeneral ReactivityKey Characteristics
Methyl Iodide HighHighly reactive due to the excellent leaving group nature of iodide. Often provides good yields but can be more expensive. google.com
Methyl Bromide Moderate to HighLess reactive than methyl iodide but still a very effective alkylating agent.
Methyl Chloride ModerateLess reactive than the bromide or iodide counterparts, often requiring more forcing conditions. google.com
Dimethyl Sulfate HighA potent and cost-effective methylating agent, but it is highly toxic and requires careful handling.

The Kolbe nitrile synthesis is a cornerstone method for preparing nitriles, including this compound. sciencemadness.orgwikipedia.orgchemeurope.com This reaction involves the nucleophilic substitution of a halide on an alkyl or benzyl halide with a metal cyanide salt. sciencemadness.orgwikipedia.orgchemeurope.com For the synthesis of this compound, the starting material is typically 3-methylbenzyl chloride or bromide.

The direct reaction between 3-methylbenzyl chloride and an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is the most common application of the Kolbe synthesis for this compound. The reaction is a typical SN2 substitution, where the cyanide ion (CN⁻) acts as the nucleophile and displaces the chloride ion from the benzylic carbon. sciencemadness.orgchemeurope.comorganic-chemistry.org

Key factors influencing this reaction include:

Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) are preferred as they solvate the metal cation but leave the cyanide anion relatively free and highly nucleophilic. sciencemadness.orgwikipedia.orgorganic-chemistry.org The use of DMSO has been a significant advancement, allowing the reaction to proceed efficiently even for more sterically hindered halides. wikipedia.org

Cyanide Salt: Alkali cyanides like NaCN are typically used. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. In polar solvents with alkali cyanides, attack through the more nucleophilic carbon atom is strongly favored, leading to the desired nitrile product. sciencemadness.orgchemeurope.com A minor side product can be the corresponding isonitrile (R-NC). sciencemadness.orgwikipedia.orgchemeurope.com

Leaving Group: The reactivity of the starting benzyl halide follows the order I > Br > Cl. Benzyl chlorides are often used due to their availability and cost-effectiveness.

Starting HalideCyanide SourceSolventTypical ConditionsProduct
3-Methylbenzyl ChlorideSodium CyanideDimethyl Sulfoxide (DMSO)HeatingThis compound
3-Methylbenzyl BromidePotassium CyanideAcetoneRefluxThis compound
3-Methylbenzyl ChlorideSodium CyanideAqueous EthanolRefluxThis compound

To improve the yield, reaction rate, and selectivity of the Kolbe synthesis, various catalytic enhancements have been developed.

Finkelstein Reaction Conditions: The addition of a catalytic amount of an alkali metal iodide (e.g., sodium iodide or potassium iodide) can significantly accelerate the reaction when starting from a benzyl chloride or bromide. google.com The iodide ion converts the benzyl chloride/bromide into the more reactive benzyl iodide in situ. The iodide is then regenerated as the benzyl iodide reacts with the cyanide, allowing it to re-enter the catalytic cycle. google.com This approach is particularly useful for less reactive chlorides. google.com

Phase-Transfer Catalysis (PTC): When using a two-phase system, such as an aqueous solution of sodium cyanide and an organic solvent containing the benzyl halide, the reaction can be slow due to the insolubility of the reactants in each other's phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is used to transport the cyanide anion from the aqueous phase to the organic phase, where it can react with the halide. This technique often leads to faster reactions, milder conditions, and higher yields. google.comgoogle.com

Transition Metal Catalysis: Modern methods have explored the use of transition metal catalysts for cyanation reactions. For instance, nickel and copper catalysts have been shown to facilitate the cyanation of various benzyl chlorides. rsc.orgsciencemadness.org These methods can offer high yields and chemoselectivity under specific conditions, sometimes using alternative cyanide sources like trimethylsilyl (B98337) cyanide or potassium hexacyanoferrate(II). rsc.orgresearchgate.net

Aryl Substitution Reactions Involving Silyl-Substituted Acetonitriles

A notable method for the synthesis of arylacetonitriles involves a nickel-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide (TMSCN). This approach operates under base-free conditions, offering a simple and practical route to the desired products. The reaction is typically catalyzed by a Ni(cod)2/PPh3 system.

The general reaction scheme involves the coupling of a substituted benzyl chloride with TMSCN in the presence of the nickel catalyst. Research has demonstrated that this method is effective for a variety of benzyl chlorides featuring both electron-donating and electron-withdrawing groups on the aromatic ring, consistently producing the corresponding arylacetonitriles in high yields. rsc.org

EntryBenzyl Chloride SubstituentProductYield (%)
14-Methyl4-Methylbenzyl cyanide91
24-Methoxy4-Methoxybenzyl cyanide85
34-Fluoro4-Fluorobenzyl cyanide95
44-Methoxycarbonyl4-Methoxycarbonylbenzyl cyanide96
53-MethylThis compound83

Table 1: Nickel-Catalyzed Cyanation of Various Substituted Benzyl Chlorides.

The proposed mechanism for this transformation begins with the oxidative addition of the benzyl chloride to the Ni(0) complex. This is followed by a transmetalation step with trimethylsilyl cyanide. The final step is a reductive elimination from the resulting nickel complex, which yields the arylacetonitrile product and regenerates the Ni(0) catalyst, allowing the catalytic cycle to continue.

Synthesis from Substituted Benzyl Halides

The conversion of substituted benzyl halides to their corresponding cyanides is a cornerstone of nitrile synthesis. This pathway typically involves a nucleophilic substitution reaction where a cyanide anion displaces a halide from the benzylic carbon. wikipedia.org

The synthesis of this compound often begins with the preparation of its precursor, 3-methylbenzyl chloride. This is achieved through the side-chain monochlorination of m-xylene (B151644). google.com This reaction is a free-radical process, typically initiated by UV light or heat. sciencemadness.org To enhance selectivity for side-chain chlorination over undesired ring chlorination, the reaction is performed in the absence of Lewis acid catalysts and often at elevated temperatures. google.comsciencemadness.org

A refined process for this transformation involves the chlorination of m-xylene with chlorine gas at temperatures ranging from 130°C to the boiling point of the mixture. The use of a small quantity of pyridine (B92270) or a pyridine derivative (0.00001 to 0.01 wt.%) as a catalyst has been shown to produce 3-methylbenzyl chloride with very low levels of nuclear-chlorinated byproducts. google.com Controlling the degree of chlorination is crucial to maximize the yield of the monochlorinated product and prevent the formation of dichlorinated species. google.com

The cyanation of substituted benzyl chlorides, such as 3-trifluoromethyl benzyl chloride, serves as a direct analogue for the synthesis of this compound. This reaction is a classic example of a nucleophilic substitution, where the cyanide ion (from a source like NaCN or KCN) attacks the electrophilic benzylic carbon, displacing the chloride leaving group. sciencemadness.orgchemguide.co.uk The reaction is typically carried out in a solvent mixture, such as aqueous ethanol, under reflux. chemguide.co.uk

The mechanism can proceed via either an SN1 or SN2 pathway. For primary benzyl halides like 3-trifluoromethyl benzyl chloride, the SN2 mechanism is generally favored, involving a backside attack by the cyanide nucleophile. sciencemadness.orgpearson.com However, the stability of the benzyl carbocation can also allow for an SN1 pathway. vedantu.com The use of a phase-transfer catalyst, such as triethyl benzyl ammonium chloride or tetrabutylammonium bromide, can facilitate the reaction when using an aqueous solution of sodium cyanide, improving the interaction between the organic substrate and the inorganic nucleophile. google.comgoogle.com

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient catalytic systems. These modern strategies often utilize less toxic reagents and more economical catalysts.

Copper-Catalyzed Cyanation Reactions

Copper-catalyzed reactions have emerged as a powerful tool for forming carbon-cyanide bonds, offering an alternative to more expensive palladium-based systems. sciencemadness.org These methods can be applied to a wide range of substrates under various conditions.

A significant development in cyanation chemistry is the use of potassium ferrocyanide, K4[Fe(CN)6], as a non-toxic and inexpensive source of cyanide. sciencemadness.orgnih.gov This approach avoids the handling of highly poisonous alkali cyanides like NaCN and KCN. sciencemadness.org

Role of Copper Salts as Catalysts

Copper-based catalysts have been effectively utilized in the cyanation of benzyl chlorides, offering a less expensive alternative to palladium catalysts. sciencemadness.org The use of copper salts avoids the need for extremely poisonous alkali cyanides by enabling the use of non-toxic and inexpensive cyanating agents like potassium ferrocyanide (K₄[Fe(CN)₆]). sciencemadness.org Research into the cyanation of benzyl chloride demonstrated that various ligand-free copper salts can catalyze the reaction. Among the copper salts tested, Copper(I) iodide (CuI) was identified as the most effective catalyst. sciencemadness.org Copper(I) cyanide (CuCN) showed comparable catalytic effectiveness to CuI, whereas most Copper(II) salts were found to be less effective. sciencemadness.org The reaction proceeds smoothly using only CuI as the catalyst, K₄[Fe(CN)₆] as the cyanating agent, and toluene (B28343) as the solvent, highlighting a simple, practical, and ligand-free protocol. sciencemadness.org

The general mechanism for copper-catalyzed cyanation involves the reaction of an aryl halide with a Cu(I) species. While the precise mechanism can vary, it is generally accepted that CuI is often the true catalyst, which can be generated in situ and is subject to oxidative addition of the aryl halide. tezu.ernet.in In the context of using K₄[Fe(CN)₆], the copper catalyst facilitates the transfer of the cyanide group from the stable ferrocyanide complex to the benzyl chloride substrate. sciencemadness.org This methodology is significant as it provides a pathway to arylacetonitriles while avoiding highly toxic cyanide sources and precious metal catalysts. sciencemadness.org

Effectiveness of Various Copper Salts in the Cyanation of Benzyl Chloride. sciencemadness.org
Copper Salt CatalystYield (%)
CuI85
CuCN84
CuBr81
CuCl79
Cu₂O75
Cu(OAc)₂·H₂O56
CuBr₂45
CuCl₂·2H₂O33

Transition Metal-Catalyzed Cyanation

Nickel-Phosphine Complex Catalysis in Benzyl Chloride Cyanation

Nickel-phosphine complexes have emerged as effective catalysts for the synthesis of arylacetonitriles from benzyl chlorides. A notable system involves the use of a Ni(cod)₂/PPh₃ catalyst for the reaction between benzyl chlorides and trimethylsilyl cyanide (TMSCN) under base-free conditions. rsc.org This method provides a simple and practical route to various arylacetonitriles, achieving high yields for a range of substituted benzyl chlorides. rsc.org For instance, the reaction of 3-methylbenzyl chloride using this system results in a high yield of the corresponding this compound. rsc.org

Other common nickel-phosphine precatalysts, such as NiCl₂(PPh₃)₂ and NiCl₂(dppf), are also employed in cyanation reactions. uwa.edu.au These complexes are generally air-stable and can be prepared from inexpensive nickel salts and the desired phosphine (B1218219) ligand. uwa.edu.au While they are stable, their activation to the catalytically active nickel(0) form may require specific conditions, such as the addition of a reducing agent like zinc powder. uwa.edu.aunih.gov The choice of the phosphine ligand is crucial, as it influences the catalyst's reactivity and stability. acs.orgacs.org For example, in the cyanation of aryl thioethers, the ligand 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) in combination with a nickel precatalyst was found to be essential for the transformation. acs.org

Ni-Catalyzed Cyanation of Substituted Benzyl Chlorides with TMSCN. rsc.org
Substrate (Ar-CH₂Cl)Product (Ar-CH₂CN)Yield (%)
Benzyl chlorideBenzyl cyanide97
4-Methylbenzyl chloride4-Methylbenzyl cyanide91
3-Methylbenzyl chlorideThis compound83
4-Methoxybenzyl chloride4-Methoxybenzyl cyanide85
4-Fluorobenzyl chloride4-Fluorobenzyl cyanide95
Mechanistic Insights into Oxidative Addition and Ligand Exchange

The mechanism for nickel-catalyzed cyanation of benzyl chlorides generally follows a catalytic cycle involving a Ni(0)/Ni(II) redox couple. nih.govmdpi.com The process is initiated by the generation of a catalytically active Ni(0) species from a Ni(II) precatalyst, often through reduction by an agent like zinc. nih.govmdpi.com

The key steps in the catalytic cycle are:

Oxidative Addition : The active Ni(0) species undergoes oxidative addition with the benzyl chloride (Ar-CH₂Cl). This is often the rate-determining step of the cycle. nih.gov The Ni(0) catalyst inserts into the carbon-chlorine bond, forming an arylnickel(II) halide intermediate (Ar-CH₂-Ni(II)-Cl). nih.govmdpi.com For benzylic substrates, this step is believed to be accelerated by the ligation of the arene moiety to the nickel center, forming a π-benzylnickel complex. nih.gov

Ligand Exchange/Transmetalation : Following oxidative addition, a ligand exchange or transmetalation step occurs. The cyanide source (e.g., from Zn(CN)₂ or TMSCN) replaces the halide on the nickel complex. rsc.orgnih.gov In some proposed mechanisms, the arylnickel(II) halide is first reduced to a highly nucleophilic Ni(I) species, which then reacts with the cyanide source. nih.govmdpi.com Another possibility involves the exchange of ligands with a cyanide salt, such as the exchange with ZnBr₂ to form a Ni(I)-Br intermediate, which is then further processed. nih.gov

Reductive Elimination : The final step is the reductive elimination from the arylnickel(II)-cyanide intermediate. This step forms the C-CN bond of the final product, this compound, and regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

This cycle of oxidative addition, ligand exchange, and reductive elimination allows for the catalytic conversion of benzyl chlorides to their corresponding nitriles. nih.govmdpi.com

Phase Transfer Catalysis in Cyanation Reactions

Application of Quaternary Ammonium Salts

Phase Transfer Catalysis (PTC) is a highly effective methodology for conducting cyanation reactions of benzyl chlorides, which are typically insoluble in the aqueous phase containing the cyanide salt. phasetransfer.commdma.ch Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBA), serve as catalysts by facilitating the transfer of the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase where the benzyl chloride substrate resides. epa.govbiomedres.us

The lipophilic cation of the quaternary ammonium salt (Q⁺) pairs with the cyanide anion in the aqueous phase to form an ion pair (Q⁺CN⁻). princeton.edu This ion pair is soluble in the organic phase and can migrate across the phase boundary. Once in the organic phase, the "naked" cyanide anion is highly reactive and readily displaces the chloride from 3-methylbenzyl chloride in a nucleophilic substitution reaction to form this compound. princeton.edu The catalyst cation then transports the displaced chloride anion back to the aqueous phase, completing the catalytic cycle. princeton.edu This technique allows the reaction to proceed under mild conditions with high yields, avoiding the need for expensive and toxic aprotic polar solvents. phasetransfer.comphasetransfer.com

Interfacial Reaction Kinetics and Mass Transfer Limitations

Kinetic studies of the cyanation of benzyl halides have shown that the reaction in the organic phase is often the rate-determining step. epa.gov The reaction rate typically shows a first-order dependence on the concentration of both the benzyl halide and the catalyst. epa.gov However, the process can be subject to mass transfer limitations. The rate of transfer of the catalyst-anion pair across the interface depends on several factors, including:

Catalyst Structure : The lipophilicity of the quaternary ammonium cation affects its ability to partition between the phases and transport the anion. The structure of the catalyst governs the formation of the catalytic intermediate. theaic.org

Concentration of Reactants : The concentration of the cyanide salt in the aqueous phase and the catalyst concentration can also limit the rate of transfer. phasetransfercatalysis.com

Solvent-Free and Green Chemistry Approaches

In the pursuit of more environmentally benign and efficient chemical syntheses, significant attention has been directed towards the development of solvent-free and green chemistry approaches for the production of nitriles, including this compound. These methodologies aim to reduce or eliminate the use of hazardous solvents, minimize waste generation, and enhance reaction efficiency.

Ionic liquids (ILs) have emerged as promising alternative reaction media for a variety of organic transformations due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. While direct studies on the synthesis of this compound using ionic liquids are not extensively detailed in the provided search results, the general application of ILs in nucleophilic substitution reactions suggests their potential utility. For instance, the synthesis of various ionic liquids from azepane and 3-methylpiperidine (B147322) highlights the ongoing development of novel ILs that could be tailored for specific synthetic applications. researchgate.net The synthesis of polymerizable ionic liquids further underscores the versatility of these compounds as both solvents and catalysts. researchgate.net The principle would involve the reaction of a 3-methylbenzyl halide with a cyanide source in an ionic liquid medium. The ionic liquid can act as both the solvent and a phase-transfer catalyst, facilitating the reaction between the organic substrate and the inorganic cyanide salt.

An alternative green approach to nitrile synthesis is through the cyanosilylation of aldehydes, followed by the conversion of the resulting cyanohydrin to the nitrile. This method avoids the direct use of highly toxic cyanide salts in the primary reaction step. Solid acid catalysts, such as metal-organic frameworks (MOFs), have shown significant promise in catalyzing the cyanosilylation of aldehydes. rsc.orgrsc.org

For the synthesis of a precursor to this compound, 3-methylbenzaldehyde (B113406) would be reacted with trimethylsilyl cyanide (TMSCN) in the presence of a solid acid catalyst. Research on the cyanosilylation of benzaldehyde (B42025) and its derivatives has demonstrated the effectiveness of catalysts like defected MOF-74. rsc.orgrsc.org These catalysts possess numerous open metal sites that function as Lewis acid catalytic sites, activating the aldehyde carbonyl group towards nucleophilic attack by the cyanide group from TMSCN. rsc.orgrsc.org The reaction is often carried out under mild conditions and the heterogeneous nature of the catalyst allows for easy separation and recycling, aligning with the principles of green chemistry. rsc.orgrsc.org

AldehydeCatalystConversion (%)
4-methoxybenzaldehydeMOF-74@D2-MOF-74>95
4-methylbenzaldehydeMOF-74@D2-MOF-74>95
4-fluorobenzaldehydeMOF-74@D2-MOF-74~90

This table is based on data for analogous benzaldehyde derivatives and illustrates the potential effectiveness of solid acid catalysts in the cyanosilylation step, which is a precursor to forming the corresponding benzyl cyanide.

Reactivity and Derivatization in Organic Synthesis

Transformations of the Nitrile Functional Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic allows for a variety of transformations, including hydrolysis to carboxylic acids and amides, and reduction to amines, aldehydes, and imines.

Hydrolysis Reactions

The hydrolysis of the nitrile group in 3-Methylbenzyl cyanide can be controlled to yield either the corresponding carboxylic acid or the amide, depending on the reaction conditions.

The complete hydrolysis of this compound leads to the formation of 3-Methylphenylacetic acid. This transformation is typically achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid. jove.comchemistrysteps.com

A common method for the synthesis of substituted phenylacetic acids involves heating the corresponding benzyl (B1604629) cyanide derivative with an aqueous solution of a strong acid, such as sulfuric acid. The reaction temperature and duration are key parameters in driving the reaction to completion.

Detailed research findings:

ReactantReagentsTemperature (°C)Reaction TimeProductYield (%)
o-, m-, or p-methyl benzyl cyanide30-70% H₂SO₄90-150Not specifiedo-, m-, or p-methylphenylacetic acid~80-90

This data is based on analogous reactions with methylbenzyl cyanide isomers. The process involves the slow addition of the nitrile to the preheated sulfuric acid solution, followed by a reflux period. The product is then isolated by neutralization with a base, followed by acidification.

Controlling the hydrolysis of this compound to stop at the amide stage (3-methylphenylacetamide) requires milder reaction conditions than those used for complete hydrolysis to the carboxylic acid.

Base-Catalyzed Partial Hydrolysis:

The partial hydrolysis of nitriles to amides can be achieved in alkaline media. semanticscholar.org The reaction is sensitive to temperature and reaction time, as prolonged exposure to the basic conditions can lead to the further hydrolysis of the amide to the carboxylate. The use of a biphasic solvent system or the presence of certain catalysts can improve the selectivity for the amide.

Enzymatic Hydrolysis:

A highly selective method for the partial hydrolysis of nitriles to amides involves the use of nitrile hydratase enzymes. researchgate.net This biocatalytic approach operates under mild conditions (neutral pH and room temperature) and can exhibit high chemoselectivity, avoiding the formation of the carboxylic acid byproduct. researchgate.net

Detailed research findings:

ReactantCatalyst/ReagentConditionsProductSelectivity
NitrilesPlatinum(II) complexes with secondary phosphine (B1218219) oxidesNeutral, 80°CAmidesHigh, no further hydrolysis to acid observed
NitrilesNitrile hydrataseMild (neutral pH, room temperature)AmidesHigh

These findings, while not specific to this compound, demonstrate methodologies that are applicable for the selective conversion of nitriles to amides.

Reduction Reactions

The nitrile group of this compound can be reduced to form primary amines, aldehydes, or imines, depending on the reducing agent and reaction conditions employed.

The complete reduction of the nitrile group in this compound yields 3-Methylphenethylamine, a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Catalytic Hydrogenation:

This process involves the reaction of this compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under elevated pressure and temperature.

Detailed research findings:

ReactantCatalystSolventTemperature (°C)Pressure (bar)ProductSelectivity
Benzyl cyanidePd/Al₂O₃n-hexane-water-CO₂Not specifiedNot specified2-Phenylethylamine>90%
Benzyl cyanide10% Pd/CWater/dichloromethane4062-Phenylethylamine45%

These results for the hydrogenation of the closely related benzyl cyanide highlight the importance of the reaction medium and additives in achieving high selectivity for the primary amine. researchgate.netrsc.org The formation of secondary and tertiary amines as byproducts can be a competing reaction pathway.

The partial reduction of this compound can lead to the formation of either an aldehyde or an imine.

Reduction to Aldehydes:

The reduction of nitriles to aldehydes can be achieved using specific reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. One such reagent is diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent the over-reduction of the aldehyde to an alcohol.

The Stephen aldehyde synthesis is another method for converting nitriles to aldehydes. wikipedia.orgchemeurope.combyjus.comresearchgate.net This reaction uses tin(II) chloride and hydrochloric acid to form an aldiminium salt, which is then hydrolyzed to the aldehyde. wikipedia.orgchemeurope.combyjus.com This method is generally more effective for aromatic nitriles. wikipedia.org

Formation and Trapping of Imines:

The reduction of a nitrile first proceeds through an imine intermediate. Isolating the imine can be challenging as it is prone to further reduction or hydrolysis. However, under carefully controlled conditions, the imine can be trapped or utilized in situ for subsequent reactions. The formation of imines is a key step in the catalytic hydrogenation of nitriles to primary amines. The intermediate imine can react with another molecule of the primary amine product to form a secondary amine, which can be a significant side reaction. Trapping of iminium ion intermediates, which are related to imines, has been demonstrated using cyanide ions in biochemical studies. nih.govnih.gov

Reactions at the Benzylic Position

The methylene (B1212753) (-CH2-) group situated between the aromatic ring and the nitrile group is known as the benzylic position. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent phenyl ring and the cyanide group, making this position a key site for various reactions.

The benzylic position of this compound is susceptible to free-radical halogenation. Bromination, typically using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (Azobisisobutyronitrile) or light, would be expected to selectively replace one of the benzylic hydrogens with a bromine atom. This would lead to the formation of α-bromo-3-methylbenzyl cyanide. The name "3-Bromo-3-methylbenzyl Cyanide" can be ambiguous, but standard nomenclature would place the bromine on the benzylic carbon, designated as the alpha (α) position. Bromobenzyl cyanides, in general, are known lachrymators (tear gas agents). nih.gov

The -CH2- group in this compound is considered an "active methylene" unit because the adjacent electron-withdrawing nitrile and phenyl groups stabilize the formation of a carbanion at this position upon deprotonation by a base. ucalgary.cayoutube.com This carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. ucalgary.ca

The formation of a carbon-carbon bond is a fundamental transformation in organic synthesis. youtube.com In the case of this compound, treatment with a suitable base (e.g., sodium hydride, potassium hydroxide, or an alkoxide) generates a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles to create new C-C bonds. youtube.com This strategy is widely used to build more complex molecular skeletons. nih.gov

Alkylation: The carbanion generated from this compound readily participates in alkylation reactions. When treated with an alkyl halide (e.g., n-bromopropane), the nucleophilic benzylic carbon attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond. researchgate.net This process allows for the introduction of various alkyl groups at the benzylic position. researchgate.net Selective monoalkylation can be achieved under controlled conditions, such as using phase-transfer catalysis. researchgate.net

Acylation: Similarly, the carbanion can react with acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group to the benzylic carbon, leading to the formation of α-cyanoketones. These compounds are valuable intermediates in further synthetic transformations.

Table 2: Research Findings on Benzylic Alkylation of Benzyl Cyanide This table summarizes typical conditions and outcomes for the alkylation of benzyl cyanide, which serves as a model for the reactivity of this compound.

Benzyl Cyanide DerivativeAlkylating AgentBaseCatalyst/ConditionsProduct Type
Benzyl Cyaniden-bromopropaneaq. KOHTBAB, UltrasonicMonoalkylated Nitrile
Benzyl CyanideAlcoholsManganese(I) catalystN/AAlkylated Nitrile
Active Methylene CompoundsNonactivated AlkenesLiSPhOrganophotocatalyst, Blue lightAlkylated Product

Data adapted from studies on phase-transfer catalysis, sustainable alkylation, and photocatalysis. researchgate.netresearchgate.netorganic-chemistry.org

Reactions of the Active Methylene Unit

Aromatic Ring Modifications

The aromatic ring of this compound presents a versatile scaffold for various chemical transformations. Its reactivity is primarily governed by the interplay of the electron-donating methyl group and the electron-withdrawing cyanomethyl group.

Electrophilic aromatic substitution (SEAr) reactions are fundamental transformations for functionalizing aromatic rings. In the case of this compound, the substitution pattern is directed by the combined electronic effects of the existing substituents. The methyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect. Conversely, the cyanomethyl group is a deactivating, meta- directing group due to the electron-withdrawing nature of the nitrile.

The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the competition between these directing effects. Generally, the activating effect of the methyl group is stronger, leading to a preference for substitution at the positions ortho and para to it. However, the deactivating influence of the cyanomethyl group can significantly impact the reaction rate and may lead to a mixture of products.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, onto the aromatic ring.

The precise distribution of isomers in these reactions is dependent on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

The methyl group plays a crucial role in determining the regioselectivity of electrophilic attack on the benzene (B151609) ring of this compound. As an activating group, it donates electron density to the ring, particularly at the ortho and para positions. This increased electron density makes these positions more nucleophilic and therefore more susceptible to attack by electrophiles.

The directing effect of substituents in electrophilic aromatic substitution can be explained by considering the stability of the carbocation intermediate (arenium ion) formed during the reaction. For an activating group like the methyl group, the positive charge in the arenium ion can be delocalized onto the carbon atom bearing the methyl group in the intermediates leading to ortho and para substitution. This results in a more stable carbocation and a lower activation energy for the formation of these products.

Conversely, for a deactivating group, the positive charge is destabilized, particularly when it is adjacent to the electron-withdrawing group. This is why meta substitution is generally favored for deactivated rings. In this compound, the activating effect of the methyl group generally outweighs the deactivating effect of the cyanomethyl group, leading to a preference for ortho and para substitution relative to the methyl group.

Position of Electrophilic Attack Relative Stability of Carbocation Intermediate Major/Minor Product
Ortho to Methyl GroupMore StableMajor
Para to Methyl GroupMore StableMajor
Meta to Methyl GroupLess StableMinor

Applications as a Building Block

This compound is a valuable and versatile intermediate in the synthesis of a wide array of organic molecules due to the reactivity of both its aromatic ring and its nitrile functional group. guidechem.com

The chemical structure of this compound makes it a suitable starting material for the synthesis of various pharmaceutical intermediates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations, coupled with modifications to the aromatic ring, allow for the construction of complex molecular frameworks found in many active pharmaceutical ingredients.

For instance, it has been utilized as a reactant in the synthesis of potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and in the preparation of inhibitors for the hepatitis C virus. chemicalbook.com The versatility of this compound allows for the introduction of diverse functional groups, which is a key aspect in the drug discovery process for optimizing the biological activity of lead compounds.

Beyond its role in pharmaceuticals, this compound serves as a key building block in the broader field of organic synthesis. guidechem.com Its ability to undergo a variety of chemical transformations makes it a useful starting point for the construction of intricate molecular architectures. The nitrile group can participate in cyclization reactions to form heterocyclic compounds, which are prevalent in natural products and materials science.

The synthetic utility of benzyl cyanides, in general, is well-established. They can be deprotonated at the benzylic position to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity, combined with the potential for functionalization of the aromatic ring, provides chemists with a powerful tool for the assembly of complex target molecules.

This compound is also an important intermediate in the production of agrochemicals and dyestuffs. guidechem.com In the agrochemical industry, it can be used to synthesize herbicides, insecticides, and fungicides. The specific structural features derived from this compound can impart desired biological activity to the final agrochemical product.

In the dyestuff industry, the aromatic nature of this compound makes it a suitable precursor for the synthesis of various dyes. The introduction of chromophoric and auxochromic groups onto the aromatic ring can lead to the formation of colored compounds with applications in textiles, printing inks, and other coloration technologies.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Methylbenzyl cyanide by mapping the magnetic environments of its hydrogen and carbon nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides definitive information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum is characterized by three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons.

The four protons on the meta-substituted aromatic ring are chemically non-equivalent and typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.10 and 7.30 ppm. The benzylic protons (-CH₂CN) are adjacent to both the aromatic ring and the electron-withdrawing cyanide group, resulting in a characteristic singlet peak further upfield, typically around 3.70 ppm. The three protons of the methyl group (-CH₃) are equivalent and give rise to a sharp singlet at approximately 2.35 ppm, the most upfield signal due to the shielding effect of the alkyl group.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.10Multiplet4HAromatic (H-2, H-4, H-5, H-6)
~ 3.70Singlet2HBenzylic (-CH₂CN)
~ 2.35Singlet3HMethyl (-CH₃)

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure.

The nitrile carbon (-C≡N) is significantly deshielded and appears far downfield, typically around 118 ppm. The aromatic carbons resonate in the 120-140 ppm range. The two quaternary carbons (C-1 and C-3, to which the benzyl (B1604629) and methyl groups are attached) can be distinguished from the four protonated aromatic carbons. The benzylic carbon (-CH₂CN) signal is found further upfield, generally in the range of 25-35 ppm. The most shielded carbon is that of the methyl group (-CH₃), which typically appears at approximately 21 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)Assignment
~ 139Aromatic (C-3)
~ 132Aromatic (C-1)
~ 130Aromatic (CH)
~ 129Aromatic (CH)
~ 128Aromatic (CH)
~ 126Aromatic (CH)
~ 118Nitrile (-C≡N)
~ 30Benzylic (-CH₂CN)
~ 21Methyl (-CH₃)

Advanced NMR Techniques for Conformational Studies

While standard 1D NMR confirms the static structure, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to investigate the molecule's preferred three-dimensional arrangement, or conformation. A NOESY experiment detects protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.

For this compound, a NOESY experiment could reveal spatial proximity between the protons of the methyl group and the adjacent aromatic proton (at C-2 or C-4). The strength of this correlation provides insights into the rotational preferences around the bond connecting the methyl group to the aromatic ring. Similarly, correlations between the benzylic protons and the aromatic protons at the C-2 and C-6 positions can help define the conformational preferences of the cyanomethyl group relative to the plane of the benzene (B151609) ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid method for identifying key functional groups. The IR spectrum of this compound, available from the NIST Chemistry WebBook, displays several characteristic absorption bands. nist.govnist.govnist.gov

The most diagnostic peak is the sharp, medium-to-strong intensity absorption corresponding to the C≡N (nitrile) stretching vibration, which occurs in a relatively uncongested region of the spectrum, typically around 2250 cm⁻¹. Aromatic C-H stretching vibrations are observed as a series of peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups appears just below 3000 cm⁻¹. In-plane C=C stretching vibrations of the aromatic ring produce a series of absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the meta-substitution pattern gives rise to characteristic C-H out-of-plane bending bands, typically found between 810-750 cm⁻¹ and 725-680 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3030MediumAromatic C-H Stretch
~ 2925MediumAliphatic C-H Stretch
~ 2250Strong, SharpNitrile (C≡N) Stretch
~ 1610, 1490MediumAromatic C=C Stretch
~ 780, 690StrongAromatic C-H Out-of-Plane Bend (meta-disubstituted)

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides vibrational data that is complementary to IR spectroscopy, governed by different selection rules. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability.

For this compound, the C≡N stretching vibration is expected to produce a very strong and sharp signal in the Raman spectrum, often more intense than in its IR counterpart, typically in the 2200-2300 cm⁻¹ region. morressier.com This is because the nitrile group's polarizability changes significantly during the stretching motion. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, also tend to give strong Raman signals. The aliphatic and aromatic C-H stretching modes are also observable. physicsopenlab.org This makes Raman spectroscopy an excellent confirmatory technique for identifying the key structural features of the molecule. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds like this compound.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is established as C₉H₉N. nist.govnist.gov HRMS measurements confirm its monoisotopic mass with high precision, distinguishing it from other compounds with the same nominal mass.

PropertyValueSource
Molecular Formula C₉H₉N nist.govnist.gov
Exact Molecular Weight 131.1745 u nist.govnist.gov
CAS Registry Number 2947-60-6 nist.govnist.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The fragmentation of substituted benzyl compounds is often dominated by the formation of stable benzylic or tropylium ions. whitman.edu Key predicted fragmentation pathways for this compound include:

Formation of the [M-H]⁺ ion: Loss of a hydrogen radical from the methylene bridge is a common pathway, leading to a highly stable, conjugated ion at m/z 130.

Formation of the methyltropylium ion: A characteristic fragmentation for alkyl-substituted benzyl compounds involves rearrangement to a seven-membered tropylium ring. For this compound, this would result in a prominent peak at m/z 105 following the loss of a neutral hydrogen cyanide (HCN) molecule.

Benzylic Cleavage: While less common than rearrangement, cleavage of the bond between the methylene group and the nitrile group could occur, though it is not typically the primary pathway. libretexts.org

The mass spectrum of the unsubstituted benzyl cyanide shows a strong molecular ion peak at m/z 117 and a base peak at m/z 116, corresponding to the [M-H]⁺ fragment. Other significant fragments are observed at m/z 89 and 90. massbank.eu It is anticipated that this compound would follow a similar pattern, dominated by the molecular ion and [M-H]⁺ peaks.

Application in Reaction Monitoring and Byproduct Identification

Mass spectrometry is a powerful technique for real-time reaction monitoring in chemical synthesis. It can track the consumption of reactants and the formation of products and intermediates. In the synthesis of this compound, for instance, via the reaction of 3-methylbenzyl chloride with sodium cyanide, GC-MS could be employed to monitor the progress of the reaction. This technique would also be crucial for the identification of potential byproducts, such as isomers or products of side reactions, ensuring the purity of the final product. However, specific studies applying these methods to the synthesis of this compound were not identified in the reviewed literature.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic ring. The presence of the methyl and cyanomethyl substituents on the benzene ring influences the energy of these transitions. The primary absorptions are due to π→π* transitions characteristic of substituted benzenes.

Studies on related compounds, such as parachloro benzyl cyanide, show that the electronic transition is of a relatively weak nature, with the main absorption band (the O, O band) identified in the ultraviolet region. ias.ac.in The substitution on the benzene ring is known to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzene. researchgate.netkaist.ac.kr For this compound, the electron-donating methyl group and the electron-withdrawing cyanomethyl group would cause a shift in the absorption bands, and the spectrum would likely exhibit vibrational fine structure.

Fluorescence Spectroscopy of Derivatives

While this compound itself is not noted for strong fluorescence, its derivatives can be engineered to create highly fluorescent molecules. The benzyl cyanide scaffold is a useful building block for fluorescent probes and materials. Research has shown that incorporating benzyl cyanide moieties into larger conjugated systems can yield compounds with significant fluorescence intensity and sensitivity to their environment. patsnap.com

For example, a diazosulfide benzyl cyanide derivative has been synthesized that displays a significant enhancement of its fluorescence quantum efficiency under mechanical pressure, making it applicable for pressure-sensing systems. patsnap.com In another application, benzyl cyanide derivatives have been used to create fluorescent probes for the detection of specific ions, such as cyanide. These probes often work on a "turn-off" mechanism where the fluorescence is quenched upon binding with the target analyte. nih.gov The development of such chemosensors highlights the versatility of the benzyl cyanide structure in the design of functional fluorescent materials. rsc.orgresearchgate.net

Crystallographic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation into the structural characterization and spectroscopic analysis of this compound has revealed a significant gap in publicly accessible scientific literature. Specifically, detailed crystallographic studies, including X-ray diffraction analysis and subsequent examination of intermolecular interactions and crystal packing, appear to be unavailable.

Despite extensive searches of chemical databases and scholarly articles, no specific crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound or its crystalline derivatives, could be located. This absence of foundational data precludes a detailed discussion on the compound's solid-state architecture.

Consequently, the requested in-depth analysis under the sections of "X-ray Diffraction Analysis of this compound Crystalline Forms or Derivatives" and "Analysis of Intermolecular Interactions and Crystal Packing" cannot be provided at this time. The scientific community has yet to publish research that would enable a comprehensive structural elucidation of this compound in its crystalline state.

While general chemical and physical properties of this compound are known, its specific three-dimensional arrangement in a crystal lattice, a critical aspect for understanding its material properties, remains an area for future investigation.

Computational Chemistry and Theoretical Modeling

Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of a molecule are fundamental to its chemical behavior. Computational methods allow for the precise determination of the most stable molecular structures and the exploration of different spatial arrangements (conformers).

The first step in most computational studies is to determine the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest potential energy. This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated and used to adjust their positions until a minimum energy structure is found.

Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its balance of accuracy and computational cost. A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net This is paired with a basis set, like 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nih.govustc.edu.cn For a molecule like 3-Methylbenzyl cyanide, this level of theory provides reliable predictions of bond lengths and angles. nih.gov

The optimized geometry reveals key structural parameters. The aromatic ring is largely planar, with C-C bond lengths characteristic of substituted benzene (B151609). The cyanomethyl group (-CH₂CN) is attached to the ring, and its geometry, including the C≡N triple bond length, is a key feature.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Calculated using DFT/B3LYP/6-311++G(d,p) level of theory.

ParameterDescriptionPredicted Value (Å or °)
C(ar)-C(ar)Aromatic C-C bond length~1.39 - 1.40 Å
C(ar)-HAromatic C-H bond length~1.08 Å
C(ar)-C(methyl)Bond between ring and methyl group~1.51 Å
C(ar)-C(methylene)Bond between ring and methylene (B1212753) group~1.52 Å
C-H (methyl)C-H bond length in methyl group~1.09 Å
C-H (methylene)C-H bond length in methylene group~1.10 Å
C-C (cyanide)C-C bond in cyanomethyl group~1.47 Å
C≡NC-N triple bond length~1.16 Å
∠ C-C-C (ring)Angle within the aromatic ring~118 - 121°
∠ C(ar)-C(ar)-C(methylene)Angle of methylene attachment~120°
∠ C(ar)-C(methylene)-C(nitrile)Methylene bridge angle~112°
∠ C(methylene)-C-NAngle of the nitrile group~179°

Note: These values are representative and based on standard calculations for similar molecular fragments like toluene (B28343) and benzyl (B1604629) cyanide. ustc.edu.cn

Conformational analysis involves studying the energy of a molecule as a function of rotation around one or more single bonds. nih.gov For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the aromatic ring to the methylene (-CH₂) group.

A potential energy surface (PES) scan can be performed computationally by systematically rotating this C(aryl)-C(methylene) bond and calculating the energy at each increment. This process generates an energy landscape that identifies the most stable (lowest energy) and least stable (highest energy) conformations.

The energy differences are primarily due to steric interactions. The lowest energy conformer is expected to be a staggered conformation where the C-C bond of the cyanomethyl group is positioned to minimize steric hindrance with the adjacent methyl group and hydrogen atom on the aromatic ring. Conversely, the highest energy conformer will be an eclipsed conformation where these groups are in close proximity, leading to repulsive steric strain. The energy barrier to rotation provides insight into the molecule's flexibility at different temperatures.

Table 2: Illustrative Relative Energies of this compound Conformers

Dihedral Angle (H-C(ar)-C(methylene)-C)ConformationRelative Energy (kcal/mol)Description
~60°Staggered0.00Most stable, minimal steric interaction.
Eclipsed~2.5 - 3.5Least stable, maximum steric repulsion between the cyanomethyl group and the ring substituents.

Note: Energy values are illustrative, representing typical barriers for rotation adjacent to a substituted aromatic ring.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. Computational methods provide detailed insights into molecular orbitals and charge distributions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich tolyl (methylbenzene) ring. The electron-donating nature of the methyl group slightly raises the energy of this orbital compared to unsubstituted benzyl cyanide. The LUMO is anticipated to be a π* (antibonding) orbital with significant contributions from the cyanide group (C≡N), making this site susceptible to nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative)

ParameterDescriptionPredicted Energy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 to -7.0 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -0.5 to -1.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO~ 5.5 to 6.5 eV

Note: These energy values are typical for substituted aromatic nitriles calculated at the DFT/B3LYP level and indicate a moderately reactive molecule.

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netwalisongo.ac.id This map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. researchgate.net

In this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atom of the cyanide group, due to its high electronegativity and lone pair of electrons. This is the primary site for protonation and electrophilic attack. The π-system of the aromatic ring also represents an electron-rich region. In contrast, the hydrogen atoms of the methylene and methyl groups would exhibit a positive potential (blue/green).

A more quantitative analysis of charge distribution can be obtained through methods like Natural Bond Orbital (NBO) analysis, which calculates the partial charge on each atom. wisc.edu

Table 4: Predicted NBO Partial Atomic Charges (Illustrative)

AtomDescriptionPredicted Partial Charge (a.u.)
N (nitrile)Nitrogen atom of the cyanide group~ -0.45
C (nitrile)Carbon atom of the cyanide group~ +0.10
C (methylene)Carbon atom of the -CH₂- group~ -0.25
C (ring, attached to CH₂)Aromatic carbon bonded to the methylene group~ +0.15
C (ring, attached to CH₃)Aromatic carbon bonded to the methyl group~ -0.10

Note: Charges are illustrative, representing the expected electron distribution where the electronegative nitrogen atom accumulates negative charge, and the adjacent carbons are rendered electrophilic or are influenced by substituent effects.

Reaction Mechanism Prediction and Validation

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

A characteristic reaction of benzyl cyanides is acid-catalyzed hydrolysis to form the corresponding phenylacetic acid. scribd.comsciencemadness.orgwikipedia.org Another key transformation is the Pinner reaction, where the nitrile reacts with an alcohol under acidic conditions to form an imino ester. wikipedia.orgatamanchemicals.com

Let's consider the initial steps of the acid-catalyzed hydrolysis of this compound. A computational study of this mechanism would involve the following:

Reactant Complex: Modeling the initial interaction between this compound and a hydronium ion (H₃O⁺).

Protonation: The first step is the protonation of the nitrile nitrogen, the most basic site as indicated by the MEP map.

Transition State 1 (TS1): Locating the transition state for the nucleophilic attack of a water molecule on the now highly electrophilic nitrile carbon.

Intermediate 1: Formation of a protonated imidate intermediate.

By calculating the energies of each of these species, a reaction energy profile can be constructed. The highest energy transition state determines the rate-limiting step of the reaction.

Table 5: Illustrative Relative Energies for the Initial Steps of Acid-Catalyzed Hydrolysis

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₃O⁺ + H₂O0.0
Protonated NitrileReactant protonated at the nitrogen atom-5.0
TS1Transition state for water attack on the nitrile carbon+15.0
Intermediate 1Protonated imidate formed after water addition-10.0

Note: These energy values are hypothetical but represent a plausible profile for an acid-catalyzed nitrile hydrolysis, where the nucleophilic attack on the protonated nitrile is the rate-determining step. Current time information in London, GB. Theoretical predictions like these can be validated by comparing calculated reaction rates with experimental kinetic data.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

A key application of computational chemistry is the elucidation of reaction mechanisms. This involves identifying the transition state (TS), the highest energy point along the reaction pathway, which is crucial for understanding the kinetics of a chemical transformation. For reactions involving this compound, such as nucleophilic substitution or radical abstraction, computational methods can be employed to locate the precise geometry of the transition state.

Once a transition state is located and characterized by a single imaginary frequency, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For instance, in a hypothetical reaction, an IRC calculation for this compound would illustrate the bond-breaking and bond-forming processes in a step-wise manner.

Kinetic and Thermodynamic Parameters from Computational Data

From the computed potential energy surface, various kinetic and thermodynamic parameters for reactions of this compound can be derived. The energy difference between the reactants and the transition state provides the activation energy (Ea), a critical factor in determining the reaction rate. Furthermore, by calculating the vibrational frequencies of the stationary points (reactants, transition state, and products), it is possible to compute thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction.

These parameters are invaluable for predicting the feasibility and spontaneity of a reaction under different conditions. For example, a computational study could predict whether the formation of a particular product from this compound is thermodynamically favorable.

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that can be obtained from computational studies of a reaction involving this compound.

ParameterValue (unit)Description
Activation Energy (Ea)Value (kJ/mol)The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)Value (kJ/mol)The net change in heat content during the reaction.
Entropy of Reaction (ΔS)Value (J/mol·K)The change in the degree of disorder of the system.
Gibbs Free Energy of Reaction (ΔG)Value (kJ/mol)The maximum reversible work that may be performed by the system.

Note: The values in this table are illustrative and would be determined through specific computational calculations for a defined reaction.

Benchmarking Computational Results Against Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, any computed kinetic and thermodynamic parameters should ideally be compared with experimentally determined values. This process, known as benchmarking, helps to assess the accuracy and reliability of the chosen computational method and basis set.

Discrepancies between computational and experimental results can often provide deeper insights into the system, highlighting the need for more sophisticated theoretical models or revealing subtle experimental factors that were not initially considered. For instance, if a computed reaction rate for a reaction of this compound deviates significantly from the experimental rate, it might indicate the presence of solvent effects or alternative reaction pathways that were not included in the initial computational model.

Spectroscopic Property Prediction

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which is vital for their identification and characterization.

Computational NMR and IR Spectra Generation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques for structure elucidation. Computational chemistry can simulate these spectra with a high degree of accuracy.

NMR Spectra: By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the chemical shifts of the 1H and 13C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific peaks to individual atoms.

IR Spectra: The vibrational frequencies and their corresponding intensities for this compound can be calculated computationally. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and to gain insights into the molecule's vibrational modes. The nitrile (C≡N) stretching frequency, for example, is a prominent feature in the IR spectrum of this compound and its position can be accurately predicted. libretexts.org

The following table provides an example of how computationally predicted vibrational frequencies for key functional groups in this compound might be presented.

Functional GroupVibrational ModePredicted Frequency (cm-1)
-CH3Symmetric StretchValue
-CH3Asymmetric StretchValue
Aromatic C-HStretchValue
-C≡NStretchValue
Aromatic C=CStretchValue

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Advanced Research Applications

Pharmacological and Medicinal Chemistry Research

In the realm of pharmaceutical sciences, the nitrile group (–C≡N) is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net The incorporation of a nitrile moiety into potential drug candidates is a strategy used in rational drug design to enhance binding affinity to biological targets and improve the pharmacokinetic profile of parent compounds. researchgate.netnih.gov

3-Methylbenzyl cyanide, also known as (3-methylphenyl)acetonitrile, functions as a key reactant in the synthesis of compounds investigated as potential therapeutic agents. chemicalbook.com Research has demonstrated its use as a starting material for creating potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. chemicalbook.com Furthermore, it has been utilized as a reactant in the preparation of experimental inhibitors for the hepatitis C virus. chemicalbook.com The arylacetonitrile structure, which is central to this compound, is a feature found in a variety of biologically active compounds. rsc.org The synthesis of arylacetonitriles from corresponding benzyl (B1604629) halides is a common strategy in medicinal chemistry to generate libraries of compounds for drug screening. rsc.org

The chemical structure of this compound allows for its modification to produce a diverse range of biologically active analogues. The nitrile group itself is a key functional group found in over 30 pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) for a wide array of medical conditions. researchgate.netnih.gov The process of creating analogues often involves reactions that modify the nitrile group or alter other parts of the molecule to explore how these changes affect biological activity. researchgate.net For instance, the development of kinase inhibitors has been guided by replacing other chemical groups with a nitrile to facilitate direct hydrogen bonding with amino acid residues in the target protein. nih.gov This strategic incorporation of the nitrile functional group can lead to more potent and selective drug candidates. nih.gov

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines the relationship between the chemical structure of a molecule and its biological activity. researchgate.net SAR models are used to predict the bioactivity of molecules and to design safer chemicals with desired properties. researchgate.net The nitrile group's unique physicochemical properties make it a subject of interest in SAR studies. nih.gov These properties include its linear shape, small molecular volume, and strong electronegativity, which allow it to form specific interactions like hydrogen bonds with protein targets. nih.gov

In SAR studies, the nitrile group has been identified as playing several key roles, including acting as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, and improving the metabolic stability and pharmacokinetic profiles of drug molecules. researchgate.netnih.gov Docking studies of nitrile-containing kinase inhibitors, for example, have frequently identified a crucial hydrogen bond between the nitrile nitrogen and a threonine residue in the target enzyme, a common motif for this class of drugs. nih.gov Such insights are invaluable for optimizing lead compounds into effective medicines. researchgate.net

Materials Science Applications

Aromatic nitriles, including this compound, are also explored for their utility in materials science, particularly in the development of new polymers and functional materials. The highly polar nitrile group can introduce unique properties to materials. lu.se

The nitrile functional group is leveraged in the development of novel materials due to its polarity and reactivity. researchgate.netlu.se In polymer science, incorporating nitrile groups into the polymer backbone can significantly increase the material's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a hard, glassy state to a softer, rubbery state. lu.se This enhancement of Tg is attributed to the strong intermolecular interactions caused by the polar nitrile groups. Furthermore, the nitrile group can improve the solvent resistance of polymers. lu.se Research into nitrile-containing biopolymers derived from natural sources like lignin is an active area of investigation. lu.se

The reactivity of the nitrile group allows for various chemical modifications along a polymer chain, enabling the incorporation of new functional groups to create macromolecules with interesting properties. researchgate.net This versatility is exploited in the production of materials like nitrile rubber, a copolymer of acrylonitrile and butadiene, which is known for its resistance to oils and fuels. researchgate.netwikipedia.org While not directly produced from this compound, the principles of using aromatic nitriles apply. For instance, aromatic cyanopyridines have been shown to polymerize faster than other aromatic nitriles, forming polyconjugated polymers with semiconductive properties that can be converted into conductive materials through thermal treatment. cjps.org Furthermore, molecular engineering principles are being used to design highly effective crosslinking units from nitrile-functionalized compounds, which can significantly expand their application in materials science. nih.gov

Analytical Chemistry Method Development

Development of Detection and Quantification Methods

The detection and quantification of this compound are primarily achieved through chromatographic techniques, which are well-suited for the separation and analysis of organic compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed.

In gas chromatography, the compound is volatilized and separated based on its boiling point and affinity for the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which is crucial for its identification when using GC-MS. nist.govnist.gov A Chinese patent describing the synthesis of this compound indicates the use of gas chromatography to monitor the reaction progress, highlighting its practical application in synthetic chemistry. google.com

High-performance liquid chromatography offers an alternative for the analysis of this compound, particularly for samples that are not readily volatilized. A reverse-phase HPLC method, similar to those developed for the parent compound benzyl cyanide, can be adapted. sielc.comresearchgate.netscribd.com Such a method would typically involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. sielc.com Detection is commonly achieved using a UV detector.

Below is a table summarizing typical instrumental parameters for the analysis of this compound and related compounds.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., DB-5ms)Reverse-phase C8 or C18 column
Mobile Phase -Isocratic or gradient elution with Acetonitrile/Water mixture
Detector Mass Spectrometry (MS), Flame Ionization Detector (FID)UV-Vis Detector
Injection Mode Split/SplitlessAutosampler
Temperature Program Ramped oven temperatureIsothermal

Trace Analysis in Complex Matrices

The detection of this compound at trace levels, especially in complex matrices such as environmental samples or biological fluids, presents significant analytical challenges. These challenges include matrix interference and the need for highly sensitive instrumentation.

For trace analysis, sample preparation techniques are critical to isolate and concentrate the analyte of interest. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up the sample and remove interfering substances before instrumental analysis.

When coupled with mass spectrometry, both GC and HPLC can provide the high sensitivity and selectivity required for trace analysis. In GC-MS, selected ion monitoring (SIM) mode can be used to enhance the detection of the target analyte by focusing on specific mass fragments of this compound. Similarly, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers excellent sensitivity and specificity for the analysis of complex mixtures. While specific studies on this compound in complex matrices are not widely published, methods developed for the trace determination of cyanide and its organic derivatives in various samples can be adapted. nih.govrsc.org

The following table outlines potential limits of detection for this compound using different analytical techniques, extrapolated from data on similar compounds.

Analytical TechniqueEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)
GC-FIDLow µg/mLMid µg/mL
GC-MS (Scan Mode)High ng/mLLow µg/mL
GC-MS (SIM Mode)Low ng/mLMid ng/mL
HPLC-UVMid µg/mLHigh µg/mL
HPLC-MS/MSHigh pg/mLLow ng/mL

Method Validation and Quality Control in Research Settings

Method validation is a critical component of analytical chemistry research, ensuring that a developed method is reliable, reproducible, and fit for its intended purpose. For the analysis of this compound, a comprehensive validation process would involve assessing several key parameters.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined through recovery studies by spiking a blank matrix with a known amount of this compound and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability and intermediate precision).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by showing that there is no interference from other compounds in the sample matrix.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quality control (QC) procedures are implemented in research settings to ensure the ongoing reliability of the analytical data. This includes the regular analysis of QC samples, such as blanks, standards, and spiked samples, alongside the test samples. The results of these QC samples are monitored using control charts to identify any trends or deviations that may indicate a problem with the analytical system. researchgate.net

The table below summarizes the key parameters for analytical method validation.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity Establishes the range over which the method is accurate.Correlation coefficient (r²) > 0.99
Accuracy Closeness of the measured value to the true value.Recovery within 80-120%
Precision (Repeatability) Variation in measurements taken by a single person on a single instrument.Relative Standard Deviation (RSD) < 15%
Precision (Intermediate) Variation within the same laboratory over different days, analysts, or equipment.Relative Standard Deviation (RSD) < 20%
Specificity Ability to measure the analyte in the presence of other components.No significant interference at the retention time of the analyte.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1

Environmental Considerations in Research and Development

Environmental Fate and Transport Studies

The environmental fate of 3-Methylbenzyl cyanide, an organic nitrile, is governed by its susceptibility to biological degradation and its physical-chemical properties that dictate its movement through air, water, and soil.

As a nitrile, this compound's biodegradation is expected to follow pathways established for both organic (R-CN) and inorganic cyanides. d-nb.info Microorganisms have developed several enzymatic routes to detoxify such compounds, which can be broadly categorized as hydrolytic, oxidative, and reductive pathways. mdpi.com

The primary mechanism for the breakdown of nitriles is through hydrolytic reactions. d-nb.infonih.gov This can occur via two main enzymatic processes:

Nitrilase Activity: A single-step reaction where a nitrilase enzyme directly hydrolyzes the nitrile (R-CN) to its corresponding carboxylic acid (3-methylphenylacetic acid) and ammonia. d-nb.infonih.gov

Nitrile Hydratase and Amidase Activity: A two-step process where nitrile hydratase first converts the nitrile to an amide (3-methylphenylacetamide), which is then hydrolyzed by an amidase to the carboxylic acid and ammonia. researchgate.net

Oxidative pathways, though more commonly associated with inorganic cyanide, can also contribute to the degradation of the cyano-group, ultimately converting it to carbon dioxide and ammonia. d-nb.infomdpi.com Reductive pathways are also possible, particularly under anaerobic conditions, where the nitrogenase enzyme can convert the cyanide group to methane (B114726) and ammonia. mdpi.com

Table 1: Potential Biodegradation Pathways for this compound

Pathway Key Enzymes Intermediate Product(s) Final Products
Hydrolytic (Direct) Nitrilase None 3-Methylphenylacetic acid, Ammonia
Hydrolytic (Two-Step) Nitrile Hydratase, Amidase 3-Methylphenylacetamide 3-Methylphenylacetic acid, Ammonia
Oxidative Cyanide Dioxygenase / Monooxygenase Cyanate (intermediate) Carbon dioxide, Ammonia

| Reductive | Nitrogenase | Not applicable | Methane, Ammonia |

The movement of this compound through the environment is influenced by its physical properties. Nitriles are generally characterized as being highly volatile and are not expected to adsorb significantly to soil, giving them the potential to leach into groundwater. epa.gov

Soil: The major processes affecting the distribution of cyanide compounds in soil are volatilization and biodegradation. ccme.ca Due to low adsorption to soils, particularly those with low clay content, soluble nitriles exhibit high mobility. epa.gov The presence of aerobic microbes significantly reduces this mobility by enhancing biodegradation rates; conversely, mobility and leaching are enhanced under anaerobic conditions. ccme.ca

Water: When released into water, nitriles are expected to be biodegradable. epa.gov They are not expected to bioconcentrate in aquatic organisms. epa.gov The persistence of the compound depends on microbial activity and other environmental factors.

Air: The volatility of cyanide compounds means that they can be transported in the atmosphere. ccme.ca Hydrogen cyanide, a potential breakdown product, is highly volatile. epa.gov

Fugacity models are valuable tools for predicting the environmental distribution of a chemical. unipd.it These models estimate how a compound like this compound partitions between different environmental compartments (air, water, soil, sediment) at equilibrium.

A Level 1 fugacity model, the simplest form, calculates the equilibrium distribution of a fixed amount of a chemical in a closed environment. unipd.it To apply this model to this compound, one would use its key physical-chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient. The model would then predict the percentage of the chemical that would reside in each compartment, providing insight into whether it is more likely to be found in air, water, or soil. More complex models, like Level 2 and 3, can incorporate continuous discharge, degradation reactions, and transport processes between compartments to provide a more dynamic picture of the compound's environmental fate. unipd.it

Toxicological Research (Excluding Dosage/Administration)

Toxicological studies investigate the mechanisms by which a substance can cause harm to living organisms. Research on nitriles often focuses on their potential to act as a source of cyanide ions, which are known inhibitors of cellular respiration. nih.gov

In vitro studies using cell cultures are essential for understanding the cellular mechanisms of toxicity. While specific studies on this compound are not widely available, research on related cyanide compounds, such as potassium cyanide (KCN), provides a relevant model for potential cytotoxic effects.

Studies on rat thymocytes have shown that KCN induces significant cytotoxicity and DNA fragmentation. nih.gov The mechanism of cell damage involves:

Loss of Mitochondrial Integrity: Cyanide is a known inhibitor of the mitochondrial respiratory chain enzyme cytochrome oxidase, leading to histotoxic hypoxia. nih.gov This disruption of mitochondrial function is a key event in cytotoxicity.

Generation of Reactive Oxygen Species (ROS): The toxic effects of cyanide are mediated by the production of ROS, which can damage cellular components. nih.gov

Nuclear Fragmentation: Cyanide exposure has been shown to cause nuclear fragmentation, a characteristic of apoptosis, or programmed cell death. nih.gov

These findings suggest that the cytotoxicity of nitriles like this compound, should they metabolize to release cyanide, could be linked to the induction of apoptosis mediated by mitochondrial dysfunction and oxidative stress.

Acute toxicity studies determine the effects of a substance following short-term exposure. This compound is classified as an acute toxin. Data for the compound and its close structural analog, benzyl (B1604629) cyanide, indicate toxicity via multiple routes of exposure. sigmaaldrich.comfishersci.se

Table 2: Acute Toxicity Classification for Benzyl and this compound

Compound CAS Number Oral Toxicity Dermal Toxicity Inhalation Toxicity
This compound 2947-60-6 Acute Tox. 4 sigmaaldrich.com Acute Tox. 4 sigmaaldrich.com Acute Tox. 4 sigmaaldrich.com

| Benzyl cyanide | 140-29-4 | Acute Tox. 3 (Toxic if swallowed) fishersci.selobachemie.com | Acute Tox. 3 (Toxic in contact with skin) fishersci.selobachemie.com | Acute Tox. 2 / Category 1 (Fatal if inhaled) fishersci.selobachemie.com |

Note: Classifications are based on the Globally Harmonized System (GHS). Lower category numbers indicate higher toxicity.

The primary health hazards are associated with its potential to cause harm if swallowed, if it comes into contact with the skin, or if it is inhaled. sigmaaldrich.comfishersci.selobachemie.com The target organ for toxicity is often the respiratory system. sigmaaldrich.com

Hazard Characterization and Classification for Laboratory Handling

In a laboratory setting, the proper handling of this compound is governed by its hazard characterization and classification. According to safety data provided for the compound, it is classified under the Globally Harmonized System (GHS) with the signal word "Warning" lobachemie.comyoutube.com.

The hazards associated with this compound are detailed through specific hazard statements. It is considered harmful if swallowed, if it comes into contact with the skin, or if inhaled lobachemie.comyoutube.com. Furthermore, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation lobachemie.comyoutube.com. These classifications necessitate specific precautionary measures to ensure safety during handling and experimentation.

The following table summarizes the GHS hazard and precautionary statements for this compound.

ClassificationCodeStatement
Hazard Statements H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/ protective clothing/ eye protection/ face protection
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302+P352+P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell
P304+P340+P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Data sourced from Sigma-Aldrich lobachemie.comyoutube.com.

Investigation of Target Organ Toxicity

Toxicological data for this compound indicates that the compound has specific target organ toxicity. The primary target organ identified is the respiratory system lobachemie.comyoutube.com. Exposure, particularly through inhalation, may lead to respiratory irritation as indicated by its GHS classification lobachemie.comyoutube.com.

Studies on the closely related compound, benzyl cyanide, have provided further insights into potential toxic effects. Research on benzyl cyanide administered to rats showed it to be nephrotoxic at sublethal oral doses, leading to an increased excretion of protein, amino acids, and glucose kasturiaromatics.com. While this specific effect has not been documented for this compound itself, the findings for its parent isomer suggest a potential area for further toxicological investigation.

Absence of Mutagenicity, Reproductive, or Developmental Effects in Related Isomers

For the closely related isomer, benzyl cyanide (phenylacetonitrile), safety data sheets consistently report that no data is available regarding its potential for germ cell mutagenicity or reproductive toxicity cdhfinechemical.comsigmaaldrich.comnih.gov. This indicates a lack of specific studies conducted to determine whether this compound can cause heritable genetic changes or impair reproductive functions. Similarly, there is no available data on its carcinogenicity, with no classification by the International Agency for Research on Cancer (IARC) cdhfinechemical.comsigmaaldrich.comnih.gov.

A broader study on a group of eight different nitrile fragrance ingredients found them not to be genotoxic in in vivo micronucleus assays, even though some showed positive results in in vitro tests nih.gov. However, this study did not include this compound or its immediate isomers. Therefore, while there is no evidence to suggest mutagenic or reproductive effects for the broader class of some nitriles, there is a specific lack of data for benzyl cyanide and its methyl-substituted isomers.

General Cyanide Toxicity Mechanisms

The toxicity of many nitrile compounds, including the potential toxicity of this compound, is linked to the metabolic release of the cyanide ion (CN⁻) guidechem.comhaz-map.com. Cyanide is a potent and rapid-acting cellular poison wikipedia.orgthegoodscentscompany.com.

The primary mechanism of cyanide toxicity involves the inhibition of cellular respiration nih.gov. Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (also known as complex IV), a critical enzyme in the mitochondrial electron transport chain wikipedia.orgcleanchemlab.com. This binding action effectively halts the process of oxidative phosphorylation, preventing cells from utilizing oxygen to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell cleanchemlab.com.

This blockage of the aerobic pathway forces cells to switch to anaerobic metabolism, leading to the rapid production of lactic acid and subsequent metabolic acidosis cleanchemlab.com. Tissues with high oxygen demands, such as the central nervous system and the heart, are particularly vulnerable to this cellular hypoxia thegoodscentscompany.com. The onset of symptoms can be extremely rapid, ranging from seconds to minutes depending on the dose and route of exposure, and can include headache, dizziness, confusion, seizures, and ultimately cardiac arrest nih.govwikipedia.org.

Waste Management and Minimization in Research Settings

Strategies for Handling Hazardous Chemical Waste

Effective management of hazardous chemical waste, such as that generated from the use of this compound, is crucial in research settings to ensure safety and environmental protection. Key strategies include:

Waste Segregation : It is essential to keep different classes of chemical waste separate to prevent dangerous reactions cdhfinechemical.com. For instance, organic solvents should be segregated from inorganic chemicals and toxic metals cdhfinechemical.com. Halogenated and non-halogenated solvents should also be kept in separate containers nih.gov.

Proper Labeling and Storage : All waste containers must be clearly and accurately labeled with the full chemical name of the contents and associated hazards sigmaaldrich.comchemicalbook.com. Waste should be stored in appropriate, compatible, and leak-proof containers that are kept tightly sealed when not in use cdhfinechemical.comchemicalbook.com. Storage occurs in designated "Satellite Accumulation Areas," which must be at or near the point of generation sigmaaldrich.com.

Quantity Minimization : Laboratories should only order the smallest necessary quantity of hazardous chemicals to reduce the amount of surplus that may become waste sigmaaldrich.comchemicalbook.com. Maintaining a chemical inventory helps prevent the duplicate purchasing of chemicals sigmaaldrich.comchemicalbook.com.

Containment : Secondary containment, such as spill trays or tubs, should be used for storing hazardous liquid waste to contain any potential leaks or spills chemicalbook.com.

Regular Disposal : Arrangements should be made for the regular collection of chemical waste by designated personnel or licensed waste haulers to prevent excessive accumulation sigmaaldrich.comguidechem.com. There are strict limits on how much waste can be accumulated in a satellite area (e.g., 55 gallons of hazardous waste or one quart of acutely toxic waste) sigmaaldrich.comchemicalbook.com.

Implementation of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances wikipedia.org. Implementing these principles in the synthesis of nitriles can significantly minimize environmental impact and improve safety.

The twelve principles of green chemistry provide a framework for this approach. Key principles applicable to nitrile synthesis include:

Waste Prevention : It is better to prevent waste than to treat it after it has been created. This involves designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product wikipedia.org.

Safer Solvents and Auxiliaries : The use of hazardous solvents, which constitute a major source of chemical waste, should be minimized or replaced with safer alternatives like water or solvent-less reaction conditions wikipedia.org.

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as they can be recycled and reduce waste. For example, biocatalytic hydrolysis of nitriles using enzymes like nitrilases can offer high selectivity under mild conditions, reducing the need for harsh chemicals.

Designing Safer Chemicals : Chemical products should be designed to be effective while having minimal toxicity. While this compound has inherent hazards, green chemistry encourages the consideration of less hazardous alternatives in research and development where possible.

Use of Renewable Feedstocks : Syntheses should aim to use raw materials and feedstocks that are renewable rather than depleting fossil fuels whenever technically and economically practicable.

Recent research in nitrile synthesis focuses on developing more environmentally benign methods, such as cyanide-free routes, visible-light-promoted reactions, and using water as a solvent, all of which align with the principles of green chemistry to reduce hazardous waste generation.

Future Research Directions and Open Questions

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of arylacetonitriles, including 3-methylbenzyl cyanide, is a cornerstone of organic synthesis. While traditional methods like the Kolbe nitrile synthesis using alkali metal cyanides and benzyl (B1604629) halides are well-established, future research is focused on developing more efficient, milder, and environmentally benign catalytic systems. wikipedia.orggoogle.com

One promising avenue is the use of transition metal catalysts. For instance, nickel-catalyzed cyanation reactions of benzyl chlorides with trimethylsilyl (B98337) cyanide have been developed, which proceed under base-free and mild conditions, offering excellent yields and chemoselectivity. rsc.org Another innovative approach involves the use of Boron Lewis acid catalysis, which enables the direct cyanation of benzyl alcohols using isonitrile as a safer cyanide source, thereby avoiding the need to first convert the alcohol to a halide. nih.gov

Biocatalysis presents another significant frontier. Enzymes such as aldoxime dehydratases are being explored for the synthesis of nitriles under mild, aqueous conditions, which stand in stark contrast to many chemical methods that require harsh conditions and toxic reagents. nih.gov The development of robust and versatile enzyme catalysts could revolutionize the industrial production of this compound and its derivatives. Double metal cyanide (DMC) complexes are also emerging as highly effective catalysts in various polymerization reactions and may find applications in nitrile synthesis. nih.gov

Table 1: Comparison of Catalytic Systems for Arylacetonitrile Synthesis
Catalytic SystemSubstrateCyanide SourceKey AdvantagesReference
Traditional (e.g., Kolbe)Benzyl HalideNaCN / KCNWell-established, simple wikipedia.org
Nickel-based CatalystBenzyl ChlorideTrimethylsilyl cyanideBase-free, mild conditions, high yield rsc.org
Boron Lewis Acid (B(C₆F₅)₃)Benzyl AlcoholIsonitrileDirect use of alcohols, safer cyanide source nih.gov
Biocatalysis (e.g., Aldoxime dehydratase)Aldoxime(from substrate)Mild, aqueous conditions, environmentally friendly nih.gov

Development of Asymmetric Synthetic Routes

Many pharmaceuticals derived from benzyl cyanide precursors are chiral, meaning their therapeutic effect is dependent on the specific three-dimensional arrangement of their atoms. Therefore, a significant open question is the development of efficient asymmetric synthetic routes to produce enantiomerically pure derivatives of this compound. This involves creating catalysts or reagents that can control the stereochemistry of a reaction, yielding one desired stereoisomer over the other.

While the synthesis of this compound itself does not typically create a chiral center, subsequent reactions to build more complex molecules often do. Future research will likely focus on developing chiral catalysts, such as transition metal complexes with chiral ligands, that can direct the enantioselective addition of the cyanomethyl group or other functionalities to prochiral substrates. Exploring enzymatic resolutions or asymmetric biocatalytic reactions will also be a key area of investigation to access optically pure downstream products.

Advanced Mechanistic Probes and Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synthesis of benzyl cyanides can proceed through different pathways, such as Sₙ1 or Sₙ2 mechanisms, depending on the substrate and reaction conditions. sciencemadness.org Future research will employ advanced analytical techniques to probe these mechanisms in greater detail.

One such technique is the use of in-situ spectroscopy, like mid-infrared (mid-IR) spectroscopy, for real-time reaction monitoring. This allows chemists to track the concentrations of reactants, intermediates, and products as the reaction happens, providing invaluable kinetic and mechanistic data. nih.gov Applying such real-time probes to the synthesis of this compound could help elucidate the roles of catalysts, identify short-lived intermediates, and ultimately lead to more controlled and efficient processes. Computational methods, such as Density Functional Theory (DFT), will also be pivotal in modeling reaction pathways and transition states, complementing experimental findings. researchgate.net

Deepening Understanding of Structure-Bioactivity Relationships

This compound is a valuable building block for synthesizing molecules with potential therapeutic applications, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and inhibitors for the hepatitis C virus. labshake.comchemicalbook.com A major area for future research is to deepen the understanding of the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of its derivatives.

SAR studies investigate how specific structural modifications to a molecule affect its biological activity. For derivatives of this compound, this would involve systematically altering parts of the molecule—for example, by adding different functional groups to the benzene (B151609) ring or modifying the nitrile group—and evaluating the impact on their potency and selectivity against a biological target.

QSAR takes this a step further by using statistical methods to correlate these structural changes with biological activity, creating mathematical models that can predict the activity of new, unsynthesized compounds. unair.ac.idbiolscigroup.us Developing robust QSAR models for this compound-derived compounds could significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. unair.ac.idjppres.com

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

In catalyst design, AI can screen vast libraries of potential catalysts to identify candidates with desired properties like high activity and selectivity, dramatically accelerating the discovery of novel synthetic routes. catalysis-summit.comjoaiar.orgyoutube.com Machine learning algorithms can analyze enormous datasets to find patterns and predict the performance of new catalyst materials, reducing the need for extensive trial-and-error experimentation. researchgate.netcatalysis-summit.com

In drug discovery, ML models can be trained on existing data to predict the bioactivity of novel derivatives of this compound. github.ioijcrt.orgbiorxiv.org By learning complex structure-activity relationships from large chemical datasets, these models can perform virtual screening of millions of compounds to identify potential drug candidates with high efficacy. ijcrt.orgnih.govnih.gov This integration of AI not only speeds up the discovery process but also opens new avenues for designing molecules with tailored biological functions. joaiar.orgyoutube.com

Table 2: Applications of AI/ML in this compound Research
Application AreaAI/ML TechniquePotential ImpactReference
Catalyst DesignScreening algorithms, Generative modelsAccelerated discovery of efficient and sustainable catalysts for synthesis. catalysis-summit.comjoaiar.org
Reaction OptimizationMachine learning modelsPrediction of optimal reaction conditions (temperature, solvent, etc.) for higher yields. researchgate.net
Bioactivity PredictionQSAR, Deep learning, Support Vector MachinesVirtual screening of compound libraries to identify potent drug candidates. github.ioijcrt.org
Structure-Activity RelationshipFeature importance analysis, Explainable AI (XAI)Identification of key molecular features that drive biological activity. ijcrt.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methylbenzyl cyanide to achieve high purity?

  • Methodological Answer : High-purity synthesis requires careful selection of precursors (e.g., benzyl chloride derivatives) and controlled reaction conditions. The purity of starting materials, such as benzyl chloride, directly impacts the final product quality. Recrystallization or distillation (bp 233–234°C) can refine the product, with monitoring via melting point (mp ~24°C) and density (1.002 g/mL at 25°C) as purity indicators .

Q. What spectroscopic methods are recommended for confirming the identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities. Cross-referencing observed spectral data with literature values (e.g., CAS 2947-60-6) ensures accuracy .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer : Due to its cyanide group (UN No. 2470), use fume hoods, nitrile gloves, and explosion-proof equipment. Monitor flash point (102°C) to avoid ignition risks. Emergency protocols should include cyanide antidote kits and neutralization procedures for spills .

Advanced Research Questions

Q. How can flow 1^1H NMR spectroscopy be applied to study reaction intermediates in this compound-derived systems?

  • Methodological Answer : Flow NMR enables real-time monitoring of transient intermediates, such as 3-alkyl-1,2-xylylenes. Pre-saturating the probe with deuterated solvents (e.g., CD3_3CN) minimizes background noise. Kinetic parameters (e.g., dimerization rates) are derived from time-resolved spectral data .

Q. What strategies are effective in elucidating the pharmacological mechanism of this compound derivatives?

  • Methodological Answer : Receptor binding assays (e.g., radioligand displacement) and in vitro enzyme inhibition studies are foundational. For derivatives like (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine, molecular docking simulations paired with in vivo efficacy trials can validate hypothesized mechanisms (e.g., neurotransmitter modulation) .

Q. How can researchers resolve discrepancies in cyanide quantification for this compound degradation studies?

  • Methodological Answer : Automated methods (e.g., ISO 14403-2, ASTM D7237-15a) using membrane dialysis and colorimetric detection reduce interference from matrix components. Triplicate analysis and spike-recovery tests validate precision, while standard additions correct for matrix effects .

Experimental Design & Data Analysis

Q. What factors should be prioritized when designing antibacterial activity studies for this compound analogs?

  • Methodological Answer :

  • Structural Modifications : Introduce functional groups (e.g., halogens) to enhance bioactivity, guided by crystallographic data (CCDC deposition codes).
  • Controls : Include positive controls (e.g., ampicillin) and solvent-only blanks.
  • Assays : Use minimum inhibitory concentration (MIC) tests and time-kill curves. Cross-reference with existing SAR studies on chlorinated analogs .

Q. How should researchers analyze conflicting data in synthetic yield optimization studies?

  • Methodological Answer :

  • Statistical Tools : ANOVA or t-tests identify significant variables (e.g., temperature, catalyst loading).
  • Sensitivity Analysis : Rank factors (e.g., precursor purity vs. reaction time) using Plackett-Burman designs.
  • Replication : Triplicate runs under identical conditions isolate experimental error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.